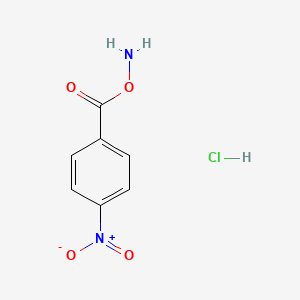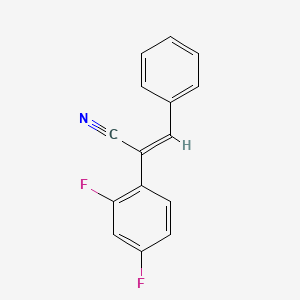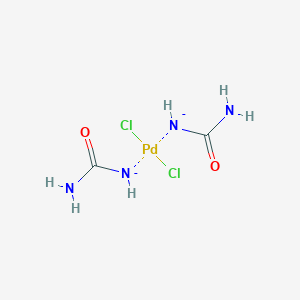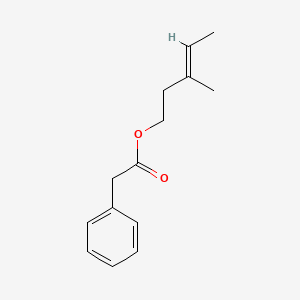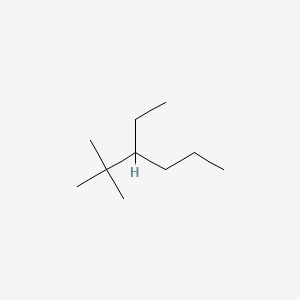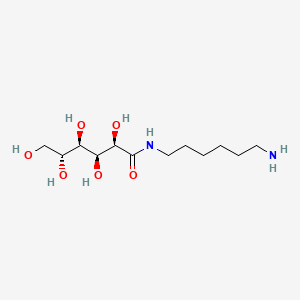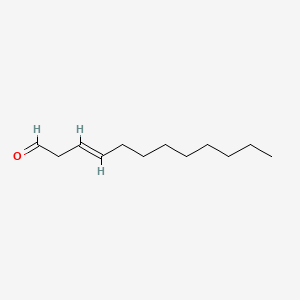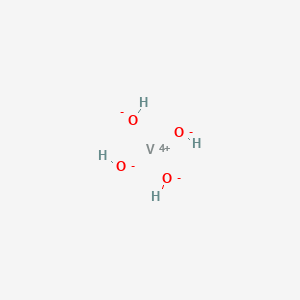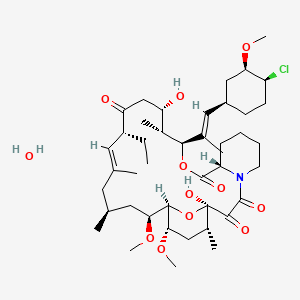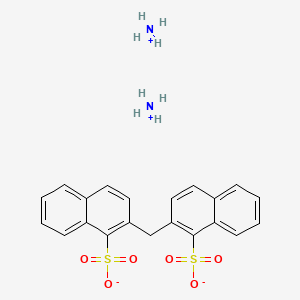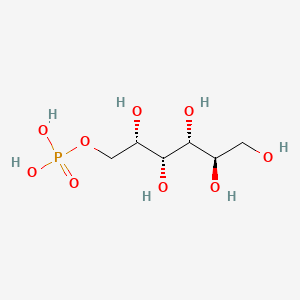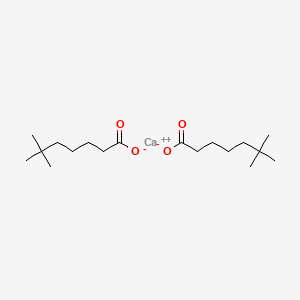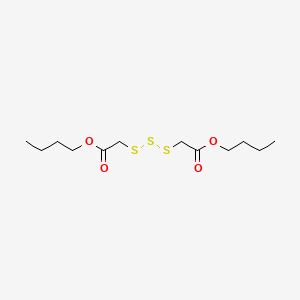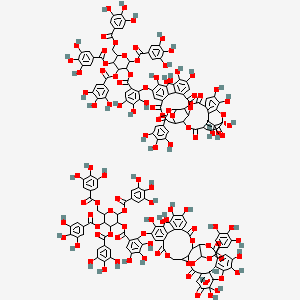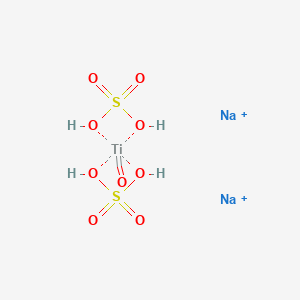
Disodium oxodisulphatotitanate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium oxodisulphatotitanate(2-) is a chemical compound with the molecular formula H4Na2O9S2Ti+2 It is a complex inorganic compound that contains titanium, sulfur, sodium, and oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disodium oxodisulphatotitanate(2-) typically involves the reaction of titanium dioxide (TiO2) with sodium sulfate (Na2SO4) under specific conditions. The reaction is carried out at high temperatures to facilitate the formation of the desired compound. The general reaction can be represented as: [ \text{TiO}_2 + \text{Na}_2\text{SO}_4 \rightarrow \text{Na}_2\text{TiO(SO}_4\text{)}_2 ]
Industrial Production Methods: In industrial settings, the production of disodium oxodisulphatotitanate(2-) may involve more complex procedures, including the use of specialized reactors and controlled environments to ensure the purity and yield of the compound. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium oxodisulphatotitanate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or carbon monoxide.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, carbon monoxide, or metal hydrides are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The products of these reactions can vary widely based on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state titanium compounds, while reduction could produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
Disodium oxodisulphatotitanate(2-) has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other titanium-based compounds and materials.
Biology: The compound’s unique properties make it a candidate for various biological studies, particularly in understanding metal-sulfur interactions.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems or imaging agents.
Wirkmechanismus
The mechanism by which disodium oxodisulphatotitanate(2-) exerts its effects is primarily through its ability to interact with other chemical species. The titanium center can coordinate with various ligands, facilitating a range of chemical transformations. The sulfur atoms in the compound can also participate in redox reactions, further contributing to its reactivity. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Disodium Terephthalate: Another disodium compound with applications in energy storage and materials science.
Disodium Sulfate: A simpler sodium sulfate compound used in various industrial processes.
Uniqueness: Disodium oxodisulphatotitanate(2-) is unique due to its combination of titanium and sulfur, which imparts distinct chemical properties not found in simpler sodium or titanium compounds
Eigenschaften
CAS-Nummer |
18177-89-4 |
|---|---|
Molekularformel |
H4Na2O9S2Ti+2 |
Molekulargewicht |
306.0 g/mol |
IUPAC-Name |
disodium;oxotitanium;sulfuric acid |
InChI |
InChI=1S/2Na.2H2O4S.O.Ti/c;;2*1-5(2,3)4;;/h;;2*(H2,1,2,3,4);;/q2*+1;;;; |
InChI-Schlüssel |
KAVKQUWIUUJLSG-UHFFFAOYSA-N |
Kanonische SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


